BPR1K871
Description
BPR1K871 (DBPR114) is a quinazoline-based multi-kinase inhibitor initially developed for treating acute myeloid leukemia (AML) and solid tumors. It potently inhibits FLT3 (IC₅₀ = 19 nM), Aurora A (AURKA; IC₅₀ = 22 nM), Aurora B (AURKB; IC₅₀ = 13 nM), and CSF1R (IC₅₀ = 19 nM) . In preclinical studies, it demonstrated strong anti-proliferative activity in AML cell lines (e.g., MOLM-13 and MV4-11; EC₅₀ ≈ 5 nM) and suppressed tumor growth in vivo by targeting mitotic regulators (AURKA/B) and oncogenic FLT3 signaling .
Properties
Molecular Formula |
C25H28ClN7O2S |
|---|---|
Molecular Weight |
526.056 |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
InChI |
InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |
InChI Key |
MMVLETOTGHDVPQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPR1K871; BPR1K-871; BPR1K 871. |
Origin of Product |
United States |
Scientific Research Applications
Chemical Profile and Mechanism of Action
BPR1K871 exhibits dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and aurora kinase A (AURKA), both of which are critical targets in cancer therapy due to their roles in cell proliferation and survival. The compound has shown promising anti-proliferative effects in several cancer cell lines, with an effective concentration (EC50) of approximately 5 nM against MOLM-13 and MV4-11 AML cells, indicating its strong therapeutic potential .
Key Characteristics
- Chemical Structure : Quinazoline-based
- Targets : FLT3 and AURKA
- EC50 in AML Cells : ~5 nM
- IC50 Values :
In Vitro Studies
This compound was evaluated using various cancer cell lines to assess its anti-proliferative activity. The compound demonstrated significant inhibition across multiple lines:
| Cell Line | EC50 (nM) |
|---|---|
| MOLM-13 | ~5 |
| MV4-11 | ~5 |
| COLO205 | <100 |
| Mia-PaCa2 | <100 |
These results highlight this compound's effectiveness not only in AML but also in solid tumors such as colorectal and pancreatic cancers .
In Vivo Efficacy
In vivo studies conducted using xenograft models showed that this compound significantly reduced tumor volumes in mice implanted with MOLM-13 and MV4-11 cells. The administration of this compound at doses ranging from 1 to 10 mg/kg demonstrated notable efficacy without significant toxicity:
| Model | Dose (mg/kg) | Tumor Volume Reduction |
|---|---|---|
| MOLM-13 | 3, 10 | Significant |
| MV4-11 | 3, 10 | Significant |
These findings suggest that this compound could serve as a promising candidate for further clinical development .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was performed to identify the most effective modifications to the quinazoline core. The study revealed that specific substitutions at the 6- and 7-positions of the quinazoline ring were critical for enhancing FLT3 and AURKA inhibition. Removal of certain groups led to decreased inhibitory activity, underscoring the importance of chemical structure in determining efficacy .
Case Study 1: Acute Myeloid Leukemia
In a preclinical study involving AML xenograft models, this compound was administered intravenously over two weeks. The results indicated a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective treatment for AML.
Case Study 2: Solid Tumors
This compound was also tested against solid tumor models such as COLO205 and Mia-PaCa2. The compound exhibited strong anti-tumor activity, further establishing its versatility as a multi-kinase inhibitor capable of targeting various malignancies .
Comparison with Similar Compounds
Key Research Findings and Implications
- This compound’s Multi-Kinase Activity: While effective in suppressing FLT3-driven AML and AURKA/B-dependent solid tumors, its broad kinase inhibition increases toxicity risks (e.g., mitotic arrest in normal cells) .
- Selectivity Optimization : BPR1R024 exemplifies how structural refinements (e.g., reducing NRB, modifying substituents) can enhance target specificity and pharmacokinetics .
- Therapeutic Trade-offs : Multi-kinase inhibitors like this compound offer broader mechanisms but require careful balancing of efficacy and safety compared to selective agents like IACS-9439 .
Q & A
Q. What are the primary kinase targets of BPR1K871, and how do its enzymatic inhibitory activities compare?
this compound is a quinazoline-based dual inhibitor targeting FLT3 (IC₅₀ = 19 nM) and AURKA (IC₅₀ = 22–27 nM, depending on the study). These values were determined via kinase inhibition assays using recombinant enzymes . Researchers should validate these values using standardized kinase profiling panels to ensure reproducibility, particularly given slight discrepancies in reported AURKA IC₅₀ values (e.g., 22 nM vs. 27 nM) .
Q. What in vitro models demonstrate this compound's efficacy against acute myeloid leukemia (AML)?
this compound exhibits potent anti-proliferative activity in FLT3-driven AML cell lines, including MOLM-13 and MV4-11, with EC₅₀ values of ~5 nM . Methodologically, dose-response curves in these models should be paired with FLT3 phosphorylation assays to confirm on-target effects.
Q. How does this compound’s binding mode influence its dual inhibitory activity?
Molecular docking studies reveal that this compound binds near Lys644 in FLT3 (1.7 Å from Phe621) and Lys162 in AURKA (2.6 Å from Phe144 and 3.1 Å from Asp274) . These interactions stabilize the inactive conformations of both kinases. Researchers can use mutagenesis (e.g., Lys644Ala in FLT3) to validate binding specificity.
Advanced Research Questions
Q. How can experimental design differentiate FLT3 vs. AURKA contributions to this compound’s anti-cancer effects?
To dissect the roles of FLT3 and AURKA, combine this compound with selective inhibitors (e.g., AURKA inhibitor MLN8237 or FLT3 inhibitor Quizartinib) in isogenic cell lines. Alternatively, use RNA interference to knock down individual targets and assess rescue effects .
Q. What structural features of this compound enable its multi-kinase inhibitory profile?
The quinazoline core and substituents (e.g., hydrophobic groups) allow binding to the ATP pockets of FLT3 and AURKA. Structure-activity relationship (SAR) studies highlight that modifications to the C2 and C4 positions enhance selectivity for FLT3 or AURKA, while preserving dual activity .
Q. Are there contradictions in reported kinase selectivity data for this compound, and how should they be addressed?
Discrepancies in AURKA IC₅₀ values (22 nM vs. 27 nM) may arise from assay conditions (e.g., ATP concentrations, enzyme sources) . Researchers should replicate studies using consistent protocols and validate findings with orthogonal methods, such as cellular thermal shift assays (CETSA).
Q. What in vivo models are most relevant for evaluating this compound’s therapeutic potential?
this compound shows efficacy in AML xenograft models (MOLM-13, MV4-11) and solid tumors (COLO205 colon cancer, Mia-PaCa2 pancreatic cancer) . Dosing regimens (e.g., oral bioavailability, frequency) and pharmacodynamic markers (e.g., phospho-FLT3 suppression) should be prioritized in study design.
Q. How do this compound’s cellular EC₅₀ values compare to its enzymatic IC₅₀ values, and what factors explain differences?
While enzymatic IC₅₀ values for FLT3/AURKA are ~20 nM, cellular EC₅₀ values are lower (~5 nM), suggesting potent cell permeability or synergistic inhibition of additional kinases . Researchers should perform kinome-wide profiling to identify off-target effects contributing to enhanced efficacy.
Q. What strategies mitigate off-target effects in studies using this compound?
Due to its multi-kinase activity, pair this compound with genetic validation (e.g., CRISPR knockout of FLT3/AURKA) or use structural analogs with refined selectivity profiles from SAR data .
Q. How should pharmacokinetic (PK) parameters guide preclinical dosing of this compound?
PK studies in murine models should assess plasma half-life, maximum tolerated dose (MTD), and tissue distribution. For example, tumor penetration and sustained FLT3/AURKA inhibition in xenografts inform optimal dosing schedules .
Methodological Considerations
- Data Validation : Cross-validate kinase inhibition data using orthogonal assays (e.g., Western blotting for phospho-targets, CETSA for target engagement).
- Model Selection : Prioritize FLT3-mutant AML models (e.g., MV4-11) for mechanistic studies and solid tumor models for broader efficacy evaluation.
- SAR Optimization : Use fragment-based drug design to refine this compound’s selectivity, leveraging crystallographic data of its binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
